7,8-Dimethylquinoline sulfate
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Overview
Description
7,8-Dimethylquinoline sulfate is a chemical compound with the molecular formula C11H13NO4S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylquinoline sulfate typically involves the Friedlander reaction, which condenses aniline with an aldehyde or ketone in the presence of an acid catalyst. The presence of methyl groups at specific positions might require variations on this method. Additionally, green synthetic approaches, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis, are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylquinoline sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
7,8-Dimethylquinoline sulfate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline sulfate involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its diverse biological activities.
8-Methylquinoline: A similar compound with one methyl group, used in various chemical syntheses.
6,7-Dimethylquinoline: Another derivative with methyl groups at different positions, studied for its unique properties.
Uniqueness
7,8-Dimethylquinoline sulfate is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
7,8-dimethylquinoline;sulfuric acid |
InChI |
InChI=1S/C11H11N.H2O4S/c1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) |
InChI Key |
GZQDQZKZCALPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O |
Origin of Product |
United States |
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